molecular formula C15H23N5O2 B2809043 2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1797314-10-3

2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2809043
CAS No.: 1797314-10-3
M. Wt: 305.382
InChI Key: CGDLVRPZBHQSIC-UHFFFAOYSA-N
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Description

2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-Butyl and Methyl Groups: Alkylation reactions are used to introduce the tert-butyl and methyl groups onto the triazole ring. This can be achieved using alkyl halides in the presence of a strong base.

    Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, where an acyl chloride reacts with an amine group.

    Cyclopropyl and Cyano Group Addition: The final step involves the addition of the cyclopropyl and cyano groups, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of new amide derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s triazole ring is of particular interest due to its potential antimicrobial and antifungal properties. Researchers are exploring its use in developing new antibiotics and antifungal agents.

Medicine

Medicinally, this compound is being investigated for its potential as an anti-cancer agent. The presence of the triazole ring and the cyano group suggests it could interact with biological targets involved in cell proliferation and apoptosis.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with broad applications in pharmaceuticals and agrochemicals.

    Fluconazole: An antifungal agent containing a triazole ring, used to treat fungal infections.

    Voriconazole: Another antifungal agent with a triazole ring, known for its effectiveness against a wide range of fungal pathogens.

Uniqueness

What sets 2-(1-tert-butyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide apart is its combination of structural features. The presence of both the cyano group and the cyclopropyl group, along with the triazole ring, provides a unique set of chemical properties that can be exploited for specific applications, particularly in medicinal chemistry.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(1-tert-butyl-3-methyl-5-oxo-1,2,4-triazol-4-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-10-18-20(14(2,3)4)13(22)19(10)8-12(21)17-15(5,9-16)11-6-7-11/h11H,6-8H2,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLVRPZBHQSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CC(=O)NC(C)(C#N)C2CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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